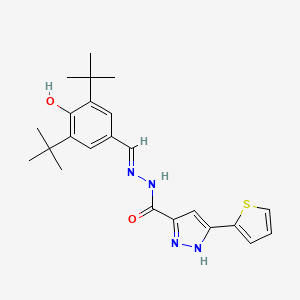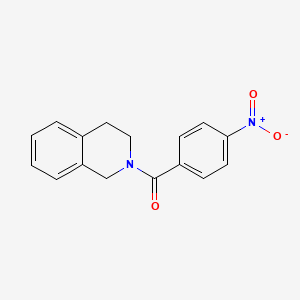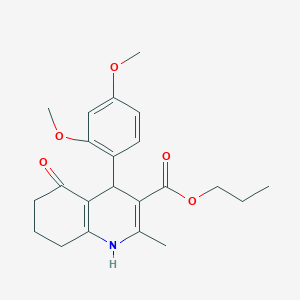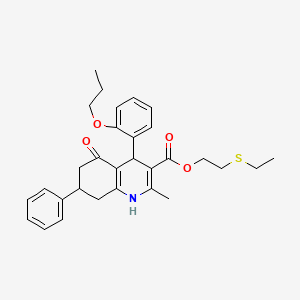![molecular formula C20H22N2O6S B11678060 ethyl 5,5-dimethyl-2-{[(4-nitrophenyl)acetyl]amino}-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carboxylate](/img/structure/B11678060.png)
ethyl 5,5-dimethyl-2-{[(4-nitrophenyl)acetyl]amino}-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
ETHYL 5,5-DIMETHYL-2-[2-(4-NITROPHENYL)ACETAMIDO]-4H,5H,7H-THIENO[2,3-C]PYRAN-3-CARBOXYLATE is a complex organic compound that belongs to the class of thienopyran derivatives. This compound is characterized by its unique structure, which includes a thienopyran ring system fused with a nitrophenylacetamido group. The presence of these functional groups imparts significant chemical and biological properties to the compound, making it of interest in various fields of research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 5,5-DIMETHYL-2-[2-(4-NITROPHENYL)ACETAMIDO]-4H,5H,7H-THIENO[2,3-C]PYRAN-3-CARBOXYLATE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Thienopyran Ring: The thienopyran ring can be synthesized through a cyclization reaction involving a suitable precursor such as a thiophene derivative and a pyran derivative under acidic or basic conditions.
Introduction of the Nitro Group: The nitro group can be introduced via nitration of the phenyl ring using a mixture of concentrated nitric acid and sulfuric acid.
Acetamido Group Addition: The acetamido group can be added through an acylation reaction using acetic anhydride and a suitable amine.
Esterification: The final step involves esterification to introduce the ethyl ester group using ethanol and a strong acid catalyst.
Industrial Production Methods
In industrial settings, the production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques such as chromatography and crystallization.
Analyse Chemischer Reaktionen
Types of Reactions
ETHYL 5,5-DIMETHYL-2-[2-(4-NITROPHENYL)ACETAMIDO]-4H,5H,7H-THIENO[2,3-C]PYRAN-3-CARBOXYLATE undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Reduction: The compound can undergo reduction reactions, particularly at the nitro group, using agents like sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the acetamido group, using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Amines, thiols, under basic or acidic conditions.
Major Products
Amino Derivatives: Formed from the reduction of the nitro group.
Substituted Derivatives: Formed from nucleophilic substitution reactions.
Wissenschaftliche Forschungsanwendungen
Ethyl-5,5-Dimethyl-2-{[(4-Nitrophenyl)acetyl]amino}-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carboxylat hat mehrere Anwendungen in der wissenschaftlichen Forschung:
Chemie: Wird als Baustein für die Synthese komplexerer heterocyclischer Verbindungen verwendet.
Biologie: Für seine potenziellen biologischen Aktivitäten, einschließlich antimikrobieller und krebshemmender Eigenschaften, untersucht.
Medizin: Untersucht für seine potenzielle Verwendung in der Arzneimittelentwicklung, insbesondere für die gezielte Ansteuerung bestimmter Enzyme oder Rezeptoren.
Industrie: In der Entwicklung von fortschrittlichen Materialien und chemischen Sensoren eingesetzt.
5. Wirkmechanismus
Der Wirkmechanismus von Ethyl-5,5-Dimethyl-2-{[(4-Nitrophenyl)acetyl]amino}-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carboxylat beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielen. Die Nitrophenylgruppe kann mit Enzymen oder Rezeptoren interagieren und zu einer Hemmung oder Aktivierung von biologischen Signalwegen führen. Die Acetylgruppe kann auch an Acetylierungsreaktionen teilnehmen und die Aktivität von Proteinen oder anderen Biomolekülen verändern.
Ähnliche Verbindungen:
Ethyl-2-Amino-4-methyl-5-(4-nitrophenyl)thiophen-3-carboxylat: Teilt die Nitrophenyl- und Carboxylatgruppen, unterscheidet sich jedoch in der Kernstruktur.
Ethyl-2-Amino-4-methyl-5-(4-nitrophenyl)thiophen-3-carboxylat: Wird bei der Synthese von Relugolix, einem Gonadotropin-Releasing-Hormon-Rezeptor-Antagonisten, verwendet.
Einzigartigkeit: Ethyl-5,5-Dimethyl-2-{[(4-Nitrophenyl)acetyl]amino}-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carboxylat ist aufgrund seines Thieno[2,3-c]pyran-Ringsystems einzigartig, das ihm besondere chemische Eigenschaften und potenzielle Anwendungen verleiht. Die Kombination von funktionellen Gruppen in dieser Verbindung ermöglicht vielfältige chemische Reaktivität und biologische Aktivität, was sie zu einer wertvollen Verbindung für Forschung und Entwicklung macht.
Wirkmechanismus
The mechanism of action of ETHYL 5,5-DIMETHYL-2-[2-(4-NITROPHENYL)ACETAMIDO]-4H,5H,7H-THIENO[2,3-C]PYRAN-3-CARBOXYLATE involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The acetamido group can form hydrogen bonds with biological targets, enhancing the compound’s binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
ETHYL 5,5-DIMETHYL-2-[2-(4-AMINOPHENYL)ACETAMIDO]-4H,5H,7H-THIENO[2,3-C]PYRAN-3-CARBOXYLATE: Similar structure but with an amino group instead of a nitro group.
ETHYL 5,5-DIMETHYL-2-[2-(4-METHOXYPHENYL)ACETAMIDO]-4H,5H,7H-THIENO[2,3-C]PYRAN-3-CARBOXYLATE: Similar structure but with a methoxy group instead of a nitro group.
Uniqueness
The presence of the nitro group in ETHYL 5,5-DIMETHYL-2-[2-(4-NITROPHENYL)ACETAMIDO]-4H,5H,7H-THIENO[2,3-C]PYRAN-3-CARBOXYLATE imparts unique chemical reactivity and biological activity compared to its analogs. The nitro group can undergo reduction to form reactive intermediates, making this compound particularly interesting for studies involving redox reactions and biological interactions.
Eigenschaften
Molekularformel |
C20H22N2O6S |
|---|---|
Molekulargewicht |
418.5 g/mol |
IUPAC-Name |
ethyl 5,5-dimethyl-2-[[2-(4-nitrophenyl)acetyl]amino]-4,7-dihydrothieno[2,3-c]pyran-3-carboxylate |
InChI |
InChI=1S/C20H22N2O6S/c1-4-27-19(24)17-14-10-20(2,3)28-11-15(14)29-18(17)21-16(23)9-12-5-7-13(8-6-12)22(25)26/h5-8H,4,9-11H2,1-3H3,(H,21,23) |
InChI-Schlüssel |
SRMBJTGVZJQPLY-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C1=C(SC2=C1CC(OC2)(C)C)NC(=O)CC3=CC=C(C=C3)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N'-[(E)-(5-bromothiophen-2-yl)methylidene]-2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetohydrazide](/img/structure/B11677979.png)

![N-[3-(9H-carbazol-9-yl)-2-hydroxypropyl]-N-(4-fluorophenyl)-4-methylbenzenesulfonamide](/img/structure/B11677982.png)
![N'-[(E)-(4-ethoxy-3-methoxyphenyl)methylidene]pyridine-4-carbohydrazide](/img/structure/B11677987.png)
![9-Chloro-2-(3,4-dimethoxyphenyl)-5-(4-fluorophenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B11677998.png)
![5-({3-[(2-Chlorophenyl)methoxy]phenyl}methylidene)-1,3-dimethyl-1,3-diazinane-2,4,6-trione](/img/structure/B11678002.png)

![3-(3,5-dimethyl-1H-pyrazol-4-yl)-N'-[(1E)-1-(4-methylphenyl)ethylidene]propanehydrazide](/img/structure/B11678008.png)

![(5Z)-5-{[3-(4-chlorophenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-2-(4-methylphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11678024.png)
![(5Z)-5-[3-ethoxy-4-(2-phenoxyethoxy)benzylidene]-1-(4-methoxyphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11678037.png)
![Ethyl 4-[4-(acetyloxy)benzoyl]piperazine-1-carboxylate](/img/structure/B11678038.png)
![ethyl 6-{5-[(1H-benzimidazol-2-ylthio)methyl]-2-oxo-2,3-dihydro-1H-imidazol-4-yl}-6-oxohexanoate](/img/structure/B11678041.png)
